Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate. This reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction can also proceed via Thrope–Ziegler cyclization in ethanolic potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Diazotization: Reaction with sodium nitrite in water to form diazo compounds.
Cyclization: Formation of heterocyclic systems such as pyrimidines and isoxazoles.
Common Reagents and Conditions
Diazotization: Sodium nitrite in aqueous solution.
Cyclization: Thiourea, guanidine carbonate, hydroxylamine hydrochloride.
Major Products
Scientific Research Applications
Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest . It has been employed in the preparation of azodyes and biologically active compounds . Its versatility makes it valuable in the fields of medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its nucleophilic and electrophilic properties. The amino group acts as a nucleophilic center, while the ester carbonyl group serves as an electrophilic center . These properties enable the compound to participate in various chemical reactions, leading to the formation of diverse heterocyclic structures.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .
- 3-aminothieno[2,3-b]pyridine-2-carboxamides .
Uniqueness
Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of nucleophilic and electrophilic centers, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
311326-18-8 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-4-16-12(15)10-9(13)8-6(2)5-7(3)14-11(8)17-10/h4-5H,1,13H2,2-3H3 |
InChI Key |
SIZNRRQOLUHNFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC=C)N)C |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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